molecular formula C19H16O6 B12302362 3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

Cat. No.: B12302362
M. Wt: 340.3 g/mol
InChI Key: SEWMOSBQSFJLTQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a complex organic compound with a unique structure that includes a pyrano[3,2-h][1,4]benzodioxin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxin core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the pyrano ring: This step often involves a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Vanillyl methyl ketone:

    Guaiacylacetone: Another compound with similar functional groups and a related structure.

    2-Propiovanillone: This compound also contains a methoxyphenyl group and is used in similar applications.

Uniqueness

3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is unique due to its complex structure, which includes a pyrano[3,2-h][1,4]benzodioxin core. This structure imparts specific chemical and physical properties that are not found in simpler compounds. These properties make it particularly valuable in applications requiring high specificity and functionality.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

InChI

InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3

InChI Key

SEWMOSBQSFJLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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